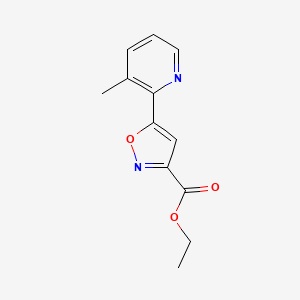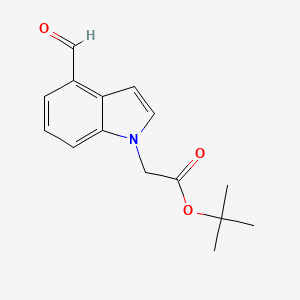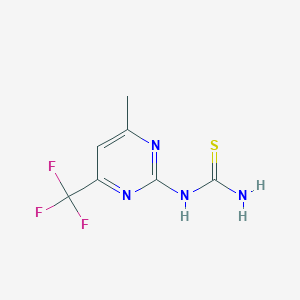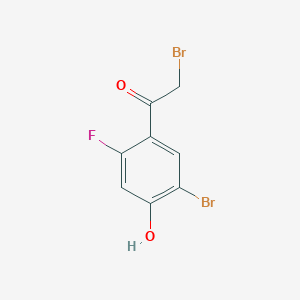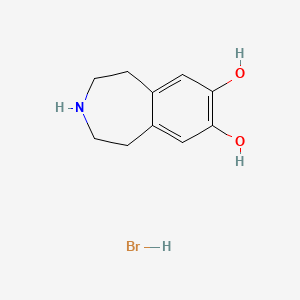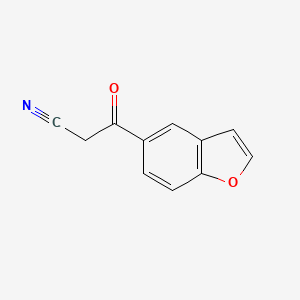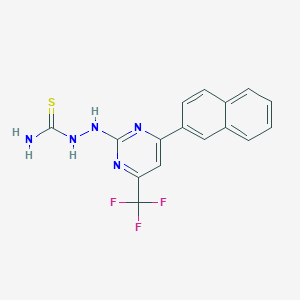
6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a naphthyl group, a thiosemicarbazide moiety, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the naphthyl and thiosemicarbazide groups. The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthyl ring.
科学研究应用
6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The thiosemicarbazide moiety can form strong interactions with metal ions, which can be exploited in various catalytic processes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes more effectively. The naphthyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
6-(2-Naphthyl)-2-thiosemicarbazido-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-(2-Naphthyl)-2-thiosemicarbazido-4-chloropyrimidine: Contains a chlorine atom instead of a trifluoromethyl group.
6-(2-Naphthyl)-2-thiosemicarbazido-4-phenylpyrimidine: Features a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds and potentially more effective in certain applications, particularly in medicinal chemistry and materials science.
属性
分子式 |
C16H12F3N5S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
[[4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C16H12F3N5S/c17-16(18,19)13-8-12(21-15(22-13)24-23-14(20)25)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,20,23,25)(H,21,22,24) |
InChI 键 |
YWDKWEKTHVAHKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NC(=N3)NNC(=S)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


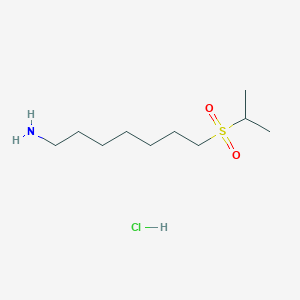
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)

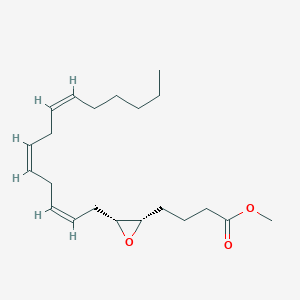
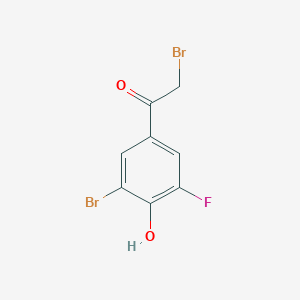
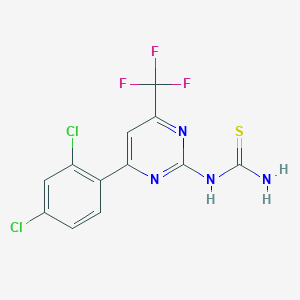
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate](/img/structure/B13718110.png)
